molecular formula C14H10N2O3S2 B2614049 Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate CAS No. 864940-39-6

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate

Cat. No.: B2614049
CAS No.: 864940-39-6
M. Wt: 318.37
InChI Key: NTJGQNWVOJCFTM-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3 and a benzo[d]thiazole-6-carboxamido moiety at position 2. The thiophene ring provides planar geometry, facilitating π-π stacking interactions in molecular binding.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c1-19-14(18)9-4-5-20-13(9)16-12(17)8-2-3-10-11(6-8)21-7-15-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJGQNWVOJCFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[d]thiazole-6-carboxylic Acid: This can be synthesized from 2-aminothiophenol and chloroacetic acid under reflux conditions.

    Amidation Reaction: The benzo[d]thiazole-6-carboxylic acid is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring using methanol and a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives:

  • Reagents : Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) .

  • Conditions : Reflux in THF/water or methanol/water mixtures.

  • Product : 2-(Benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylic acid, a precursor for further derivatization .

Amidation and Condensation

The carboxamide group participates in HATU-mediated couplings with amines or alcohols:

  • Example : Reaction with alicyclic amines (e.g., piperidine) to introduce lipophilic side chains, enhancing bioactivity .

  • Yield : Typically 70–85% under optimized conditions .

Reaction Optimization Data

Key reaction parameters and outcomes are summarized below:

Reaction Type Conditions Catalyst/Reagent Yield Reference
Gewald SynthesisEthanol, 60°C, 12 hPiperidine65–75%
Ester HydrolysisLiOH, THF/H<sub>2</sub>O, 50°C, 4 h90%
HATU-Mediated AmidationDMF, RT, 6 hHATU, DIPEA82%

Mechanistic Insights

  • Gewald Reaction Mechanism :

    • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile.

    • Cyclization : Sulfur incorporation via nucleophilic attack, forming the thiophene ring.

  • Amidation Mechanism :

    • HATU activates the carboxylic acid, forming an active ester intermediate that reacts with amines to form stable amides .

Stability and Reactivity Considerations

  • pH Sensitivity : The ester group is stable under neutral conditions but hydrolyzes rapidly in alkaline environments.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Biological Activities

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate exhibits various biological activities, making it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including resistant strains. For instance, compounds derived from benzothiazole have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity .
  • Anticancer Properties : Research indicates that methyl benzo[d]thiazole derivatives can inhibit cancer cell proliferation. For example, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, showing promising results in vitro .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antitubercular Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity against M. tuberculosis. The results indicated that some derivatives exhibited MIC values as low as 100 µg/mL, showcasing their potential as new therapeutic agents against tuberculosis .

Case Study 2: Anticancer Activity

In another study focusing on anticancer applications, researchers synthesized various thiophene-based compounds and tested them against different cancer cell lines. The results revealed that specific derivatives of this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations .

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate (Target) Thiophene-3-carboxylate Benzo[d]thiazole-6-carboxamido at C2 Not specified (inferred CNS targets)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy, 4-hydroxyphenyl, and β-ketoamide groups Not specified
EU1794-2: Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Thiazolidinone ring, imino, and methyl groups NMDAR modulation
Ethyl 4,5-dimethyl-2-[(quinolin-6-ylcarbonyl)amino]thiophene-3-carboxylate Thiophene-3-carboxylate Quinoline-6-carbonyl and dimethyl groups Not specified

Key Observations :

  • Core Saturation : Compounds like 6o and EU1794-2 feature saturated tetrahydrobenzo[b]thiophene cores, which reduce planarity and may limit π-π interactions compared to the fully aromatic thiophene in the target compound .
  • Electronic Effects: Benzo[d]thiazole (target) and quinoline () are electron-deficient aromatic systems, whereas the β-ketoamide in 6o introduces electron-withdrawing carbonyl groups .
Physicochemical Properties
  • Solubility : The target’s methyl ester and benzo[d]thiazole groups may reduce aqueous solubility compared to 6o ’s hydroxyl and ethoxy substituents .
  • logP: The quinoline derivative () likely has higher hydrophobicity (logP) due to its extended aromatic system, whereas the target compound balances polarity with its carboxylate and amide groups .

Biological Activity

Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with thiophene-3-carboxylic acid derivatives, utilizing various coupling agents to facilitate the formation of the carboxamide linkage.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and thiophene structures exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity against various cancer cell lines .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13Both< Doxorubicin

The presence of specific substituents on the thiazole and phenyl rings has been correlated with enhanced activity, suggesting that further optimization could yield even more potent derivatives.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
3Staphylococcus aureus32 µg/mL
4Escherichia coli64 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored using various models, such as the maximal electroshock (MES) test. Compounds structurally similar to this compound have shown promising results, with some exhibiting protective indices greater than standard anticonvulsants like sodium valproate .

Table 3: Anticonvulsant Activity Data

CompoundED50 (mg/kg)Protective Index (PI)Reference
6g160.42.74

Case Studies

In a notable study, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds demonstrated significant anticonvulsant effects while maintaining low neurotoxicity levels. This highlights the potential for developing safer therapeutic agents based on this scaffold .

Q & A

Q. Key Data :

ParameterExample ValuesSource
Reaction SolventDry CH₂Cl₂
Coupling AgentsSuccinic/maleic anhydride
Yield Range65–80%
Purification MethodReverse-phase HPLC

How is reverse-phase HPLC utilized in purifying this compound?

Basic Research Question
Reverse-phase HPLC is critical for isolating the target compound from byproducts:

  • Mobile Phase : Acetonitrile (MeCN) and water gradients (e.g., 30%→100% MeCN) are used to elute impurities first, followed by the target compound .
  • Column Choice : C18 columns are preferred due to their high resolution for polar and semi-polar molecules.
  • Validation : LC-MS and HRMS confirm molecular weight and purity (>95%) post-purification .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Optimization strategies include:

  • Temperature Control : Refluxing under nitrogen prevents side reactions (e.g., oxidation) .
  • Stoichiometry : A 1.2:1 molar ratio of anhydride to intermediate minimizes unreacted starting material .
  • Solvent Selection : Dry CH₂Cl₂ enhances solubility of intermediates, while THF may improve coupling efficiency in sterically hindered reactions .

Case Study : Using succinic anhydride with intermediate 11f in CH₂Cl₂ increased yield to 80% compared to 67% with alternative solvents .

What spectroscopic techniques are essential for structural confirmation?

Advanced Research Question

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., carbonyl groups at δ ~170 ppm in 13C NMR) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzothiazole and thiophene planes) .

Example : Crystal structures reveal interplanar angles of 63.86–76.96° between benzothiazole and adjacent rings, critical for steric analysis .

How can researchers analyze the antibacterial activity and mechanism of action of this compound?

Advanced Research Question

  • Assay Design : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Include controls like ciprofloxacin .
  • Mechanistic Probes :
    • Membrane Disruption : Measure cytoplasmic leakage via β-galactosidase assays.
    • Enzyme Inhibition : Test binding to bacterial DNA gyrase using fluorescence quenching .

Data Interpretation : Compound 19 showed MIC values of 2–8 µg/mL against S. aureus, suggesting potent membrane-targeting activity .

How to resolve contradictions in crystallographic data across studies?

Advanced Research Question

  • Validation : Cross-check experimental (X-ray) and computational (DFT) data for bond lengths/angles. Discrepancies >0.1 Å may indicate measurement errors .
  • Environmental Factors : Account for crystallization solvents (e.g., methanol vs. DMSO) that alter packing motifs .

Example : A study reported a C—C—C angle of 114.28° in the crystal structure, differing from DFT predictions by 2.5°, attributed to intermolecular H-bonding .

What computational approaches predict structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • Molecular Docking : Simulate binding to biological targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with antibacterial activity. Thiophene rings with electron-withdrawing groups enhance potency .

Application : Derivatives with acrylamide substituents showed improved charge transfer, linked to higher bioactivity in in silico models .

How to address solubility challenges in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, then dilute in assay buffer .
  • Prodrug Strategies : Modify ester groups (e.g., methyl to ethyl) to enhance hydrophilicity without altering activity .

Note : Compound 32 (carboxylic acid derivative) showed 5-fold higher aqueous solubility than its methyl ester counterpart .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

  • Purification Bottlenecks : Replace HPLC with flash chromatography for larger batches (≥10 g) .
  • Byproduct Control : Monitor reaction progress via TLC to minimize impurity carryover .

Case Study : Scaling compound 19 synthesis to 5 g required switching from HPLC to silica gel chromatography, reducing yield by 12% but enabling bulk production .

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